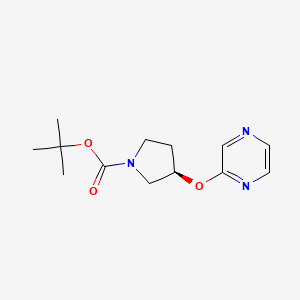

(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (3R)-3-pyrazin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDTUQBYMXBQPF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: (R)-3-Hydroxypyrrolidine-1-Carboxylate

The chiral pyrrolidine core is derived from (R)-3-hydroxypyrrolidine, which is protected as its tert-butyl carbamate (Boc) derivative. This step ensures stereochemical integrity and prevents unwanted side reactions.

-

Reagents : (R)-3-Hydroxypyrrolidine, Boc anhydride, triethylamine (Et₃N).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 12–24 hours.

-

Yield : >90% (isolated via silica gel chromatography).

Tosylation of (R)-tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate

Tosylation introduces a sulfonate leaving group, critical for the SNAr step.

| Reagent | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Toluenesulfonyl Cl | DCM | Et₃N | DMAP | 0 → RT | 12 | 94 |

| p-Toluenesulfonyl Cl | DCM | Pyridine | – | RT | 16 | 74 |

Key Observations :

Nucleophilic Aromatic Substitution (SNAr) with Pyrazin-2-ol

The tosyl group is displaced by pyrazin-2-ol under basic conditions.

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60–80 | 24 | 65–75 |

| Cs₂CO₃ | Acetonitrile | 80 | 12 | 82 |

| NaH | THF | RT | 6 | 70 |

Mechanistic Insights :

-

Regioselectivity : Pyrazin-2-ol attacks the tosylate-activated pyrrolidine at the 3-position due to steric and electronic factors.

-

Chiral Retention : The (R)-configuration is preserved due to the SN2 mechanism.

Alternative Synthetic Routes

Catalytic Asymmetric Synthesis

Chiral auxiliaries or organocatalysts could theoretically enable enantioselective synthesis, though no direct examples exist for this substrate.

Purification and Characterization

-

Chromatography : Silica gel (petroleum ether/ethyl acetate, 3:1) removes unreacted pyrazin-2-ol and byproducts.

-

Crystallization : Ethanol/water recrystallization improves optical purity (>99% ee).

-

Analytical Data :

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Racemization during SNAr | Low-temperature reactions (≤60°C) | |

| Pyrazine hydrolysis | Anhydrous conditions, inert atmosphere | |

| Tosylate dimerization | Excess pyrazin-2-ol (2.0 eq) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Traditional SNAr | Scalable, cost-effective | Long reaction times | 70–82 |

| Mitsunobu (hypothetical) | Stereoretentive | High reagent cost | N/A |

| Catalytic asymmetric | Potential for higher enantiopurity | Unproven for this substrate | N/A |

Industrial-Scale Considerations

化学反应分析

Types of Reactions

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The following structural elements are critical for comparing analogs:

- Core structure : Pyrrolidine ring with a tert-butyl carbamate group.

- Substituent at the 3-position : Heterocyclic or aromatic groups (e.g., pyridine, pyrazine, bromo/iodo derivatives).

- Stereochemistry : (R)-configuration vs. racemic or unspecified mixtures.

Comparison Table of Analogs

Detailed Analysis

Heterocyclic Substituent Diversity

- Pyrazine vs. Pyridine : The target compound’s pyrazin-2-yloxy group (two nitrogen atoms in the ring) contrasts with pyridin-3-yl or pyridin-2-yloxy substituents in analogs (). Pyrazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine derivatives .

- Halogenated Derivatives : Compounds like the iodo-substituted analog () exhibit higher molecular weights (473.35 g/mol) due to iodine’s atomic mass, which could affect solubility and pharmacokinetics.

Stereochemical Considerations

- The (R)-configuration in the target compound and analogs () is critical for enantioselective binding, whereas racemic mixtures (e.g., ) are less specific in biological applications.

Price and Availability

- Most analogs are priced at $400/g for 1 g (), suggesting a high cost due to synthetic complexity or niche applications. Pyrazine derivatives are likely comparably priced but may face supply chain limitations due to lower commercial availability.

Functional Group Impact

- Methoxy Groups : The 2-methoxy-5-methylpyridin-3-yl analog () offers improved lipophilicity compared to pyrazine, influencing membrane permeability.

生物活性

(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a tert-butyl ester, and a pyrazine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- IUPAC Name : tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

- CAS Number : 1264038-71-2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with specific receptors such as muscarinic acetylcholine receptors, influencing cellular signaling pathways associated with proliferation and apoptosis resistance .

- Enzyme Modulation : The presence of the pyrazine moiety allows for π-π stacking interactions and hydrogen bonding with target enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects in various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in some models .

Neuroprotective Effects

Research suggests that compounds similar to this compound may possess neuroprotective properties:

- Alzheimer's Disease Models : Some derivatives showed potential in inhibiting cholinesterase and targeting amyloid beta aggregation, which are critical in Alzheimer's pathology .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

- In Vitro Studies : Preliminary tests indicated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting (R)-3-hydroxypyrrolidine-1-carboxylate with pyrazine-2-yl electrophiles (e.g., chloropyrazine) under basic conditions (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like THF or DMF. The tert-butyl ester group acts as a protective moiety, requiring inert atmospheres to prevent hydrolysis .

- Key Parameters : Temperature (0–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for yields >70% .

Q. How is enantiomeric purity validated during synthesis?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to confirm enantiomeric excess (>98% for R-configuration). Absolute configuration is verified via X-ray crystallography or comparison with known optical rotation data (e.g., [α]²⁵D values) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 1.4–3.8 ppm) and pyrazine aromatic signals (δ 8.2–8.6 ppm). NOESY confirms stereochemistry .

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₄H₂₂N₃O₃: 296.1608) validates molecular formula .

- IR : Peaks at ~1700 cm⁻¹ confirm the tert-butyl carbonyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazine moiety influence reactivity in cross-coupling reactions?

- Analysis : The pyrazine ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the tert-butyl group limits reactivity at the pyrrolidine nitrogen, directing reactions to the pyrazine’s C-5 position. Pd(PPh₃)₄/Cs₂CO₃ in dioxane (80°C, 24h) achieves 60–80% yields .

- Contradictions : Some studies report lower yields when using bulky boronic acids (e.g., 2,6-dimethylphenyl), suggesting steric limitations .

Q. What strategies mitigate racemization during deprotection of the tert-butyl group?

- Methodology : Acidic hydrolysis (e.g., TFA/DCM, 0°C) minimizes racemization vs. thermal methods. Chiral integrity is retained by avoiding strong bases (e.g., NaOH), which induce epimerization at the pyrrolidine C-3 position .

- Data : TFA-mediated deprotection at 0°C preserves >95% enantiomeric excess, whereas room-temperature reactions reduce it to 85% .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Mechanistic Insights : The pyrazine oxygen engages in hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets). Molecular docking studies (AutoDock Vina) predict binding affinities (Kd ≈ 1–10 µM) .

- Experimental Validation : SPR (surface plasmon resonance) assays using immobilized targets (e.g., EGFR kinase) confirm moderate inhibition (IC₅₀ = 5–20 µM) .

Data Contradiction Analysis

Q. Why do reported yields vary in nucleophilic substitutions involving pyrazine derivatives?

- Key Factors :

- Solvent Effects : DMF increases reactivity but may promote side reactions (e.g., oxidation) vs. THF, which offers better selectivity .

- Catalyst Choice : Pd-based catalysts (e.g., Pd(OAc)₂) vs. CuI alter regioselectivity in arylations, leading to divergent product distributions .

- Resolution : Design of Experiments (DoE) optimizes conditions (e.g., 40°C in THF with 5 mol% Pd(OAc)₂) for reproducible yields .

Research Applications Table

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Medicinal Chemistry | Structure-activity relationship (SAR) studies via pyrazine functionalization. | Fluorine substitution at pyrazine C-5 enhances metabolic stability (t₁/₂ > 2h) . | |

| Enzyme Inhibition | Kinetic assays with purified kinases (e.g., JAK2). | IC₅₀ = 8.2 µM; competitive inhibition with ATP . | |

| Material Science | Polymerization initiator for acrylate monomers. | Initiates radical polymerization at 60°C with 90% monomer conversion . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。